Tricin 5-glucoside is a natural product found in Hyparrhenia hirta, Gynerium sagittatum, and other organisms with data available.
Tricin 5-glucoside
CAS No.: 32769-00-9
Cat. No.: VC2823367
Molecular Formula: C23H24O12
Molecular Weight: 492.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32769-00-9 |
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Molecular Formula | C23H24O12 |
Molecular Weight | 492.4 g/mol |
IUPAC Name | 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 |
Standard InChI Key | FLSOTPIEFVBPBU-LDBVRRDLSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES | COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |
Introduction
Chemical Structure and Properties
Tricin 5-glucoside (C₂₃H₂₄O₁₂) is a glycosylated flavonoid derivative classified as a flavonoid O-glycoside. Its chemical structure features a tricin backbone (3',5'-di-O-methyltricetin) with a beta-D-glucopyranosyl group attached at the 5-position through an O-glycosidic bond . The complete IUPAC name is 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one .
Table 1: Key Chemical Properties of Tricin 5-glucoside
Property | Value |
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Molecular Formula | C₂₃H₂₄O₁₂ |
Average Molecular Mass | 492.430 g/mol |
Monoisotopic Mass | 492.127 g/mol |
CAS Registry Number | 32769-00-9 |
PubChem CID | 49800176 |
From a structural perspective, Tricin 5-glucoside belongs to several overlapping chemical classes including beta-D-glucosides, dimethoxyflavones, monosaccharide derivatives, polyphenols, dihydroxyflavones, and glycosyloxyflavones . This compound is functionally related to 3',5'-di-O-methyltricetin (tricin), with the key difference being the addition of a glucose moiety at the 5-hydroxyl position.
The chromatographic behavior of Tricin 5-glucoside is distinct from other flavone glucosides, such as apigenin 7-O-glucoside, allowing for its unambiguous identification using liquid chromatography techniques . When analyzed by liquid chromatography-mass spectrometry (LC-MS), Tricin 5-glucoside produces a characteristic molecular ion at mass-to-charge ratio of approximately 492.9 [M+H]+, consistent with its calculated molecular mass .
Natural Occurrence
Tricin 5-glucoside has been documented in multiple plant species, primarily within the grass family (Poaceae). This compound appears to be particularly prevalent in monocotyledonous plants as part of their specialized metabolite profile.
Table 2: Documented Natural Sources of Tricin 5-glucoside
Plant Species | Family | Notes |
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Hyparrhenia hirta | Poaceae | Commonly known as Tambookie grass or thatch grass |
Gynerium sagittatum | Poaceae | Also known as wild cane |
Various other grass species | Poaceae | Part of flavonoid glycoside profile in multiple Poaceae members |
The prevalence of Tricin 5-glucoside in grasses correlates with the broader distribution of tricin-based compounds throughout the Poaceae family . Its presence serves as a potential chemotaxonomic marker for certain plant lineages, particularly within the monocots.
Biosynthetic Pathway
The biosynthesis of Tricin 5-glucoside involves a multi-step enzymatic pathway that begins with the core flavone structure and culminates in site-specific glycosylation. This process represents a specialized branch of the flavonoid biosynthetic pathway in plants.
Formation of Tricin Aglycone
The biosynthetic route to tricin, which serves as the aglycone precursor for Tricin 5-glucoside, involves several key enzymatic steps:
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The pathway begins with apigenin, a common flavone
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3'-hydroxylation of apigenin produces luteolin
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3'-O-methylation of luteolin forms chrysoeriol
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5'-hydroxylation of chrysoeriol generates selgin
In grasses, specialized cytochrome P450 enzymes (CYP75B proteins) catalyze the 3'-hydroxylation and 5'-hydroxylation reactions, while O-methyltransferases (likely COMT/CAldOMT enzymes) catalyze the methylation steps . Interestingly, different plant lineages have evolved distinct enzymatic solutions for tricin biosynthesis. For example, in the genus Medicago, unique CYP75B proteins (MtFBH-4, MsFBH-4, MsFBH-10) have independently evolved the ability to catalyze the necessary hydroxylation reactions .
Glycosylation to Form Tricin 5-glucoside
The final step in Tricin 5-glucoside biosynthesis involves the addition of a glucose molecule specifically to the 5-position of tricin. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs):
In rice (Oryza sativa), genome-wide association studies and biochemical characterization have identified OsUGT707A2 as the key enzyme responsible for the 5-O-glycosylation of flavones, including tricin . This enzyme functions as a flavone 5-O-glucosyltransferase (F5GlcT), transferring a glucose moiety from UDP-glucose specifically to the 5-OH group of flavones .
Experimental validation through both in vitro enzyme assays and in vivo overexpression studies has confirmed the role of OsUGT707A2 in forming Tricin 5-glucoside. Plants overexpressing OsUGT707A2 showed significantly increased accumulation of flavone 5-O-glucosides, confirming its function as a flavone 5-O-glucosyltransferase in living plants .
Biological Functions
The pharmacological potential of tricin is particularly noteworthy given its reported low toxicity profile and demonstrated efficacy in preclinical studies . While the glycosylation at the 5-position in Tricin 5-glucoside may alter its pharmacokinetics and bioavailability compared to the aglycone, this modification could potentially enhance certain aspects of its medicinal properties.
Analytical Detection and Identification
The identification and quantification of Tricin 5-glucoside in plant materials and biological samples typically employ advanced analytical techniques:
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Liquid chromatography (LC) methods can separate Tricin 5-glucoside from related compounds based on its unique chromatographic behavior. It elutes at a different retention time compared to other flavone glycosides such as apigenin 5-O-glucoside and apigenin 7-O-glucoside .
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Mass spectrometry (MS) confirms the identity of Tricin 5-glucoside through its characteristic molecular ion and fragmentation pattern. The MS² spectra display identifiable fragmentation profiles that can be compared with authentic standards .
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Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation of Tricin 5-glucoside, revealing the specific attachment point of the glucose moiety to the tricin backbone.
Research Applications and Future Perspectives
The study of Tricin 5-glucoside intersects several domains of scientific investigation:
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Plant biochemistry: Understanding the enzymes involved in Tricin 5-glucoside biosynthesis provides insights into specialized metabolism in grasses and other plants. The identification of OsUGT707A2 as a key flavone 5-O-glucosyltransferase represents a significant advancement in understanding regiospecific glycosylation of flavones .
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Medicinal chemistry: The potential bioactivities associated with tricin-based compounds make Tricin 5-glucoside a candidate for further investigation in pharmacological studies. Its natural origin, coupled with the reported low toxicity of tricin, positions it as a promising lead for nutraceutical or pharmaceutical development .
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Metabolic engineering: Knowledge of the biosynthetic pathway enables biotechnological approaches to produce Tricin 5-glucoside in heterologous systems. Overexpression of key enzymes like OsUGT707A2 has already demonstrated the feasibility of enhancing Tricin 5-glucoside production in planta .
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Evolutionary biology: The convergent evolution of tricin biosynthesis in distinct plant lineages (e.g., grasses and certain legumes) provides an interesting case study in parallel biochemical evolution .
Future research directions may include more comprehensive characterization of Tricin 5-glucoside's pharmacological properties, optimization of its production through synthetic biology approaches, and deeper investigation of its ecological roles in plant-environment interactions.
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